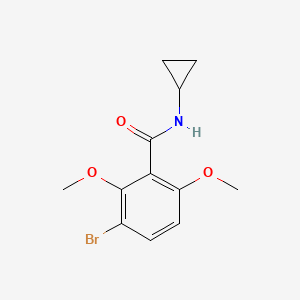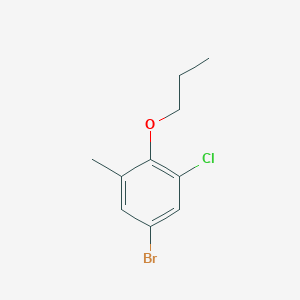
(S)-N-(2-Bromobenzyl)piperidin-3-amine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-N-(2-Bromobenzyl)piperidin-3-amine dihydrochloride is a chemical compound with the molecular formula C12H17BrN2·2HCl. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The compound is characterized by the presence of a bromobenzyl group attached to the piperidine ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-(2-Bromobenzyl)piperidin-3-amine dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as piperidine and 2-bromobenzyl chloride.
N-Alkylation: The piperidine undergoes N-alkylation with 2-bromobenzyl chloride in the presence of a base, such as sodium hydride or potassium carbonate, to form (S)-N-(2-Bromobenzyl)piperidine.
Amine Formation: The resulting (S)-N-(2-Bromobenzyl)piperidine is then subjected to reductive amination using a reducing agent like sodium borohydride or lithium aluminum hydride to yield (S)-N-(2-Bromobenzyl)piperidin-3-amine.
Dihydrochloride Formation: Finally, the amine is treated with hydrochloric acid to form the dihydrochloride salt, resulting in this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and quality control.
Análisis De Reacciones Químicas
Types of Reactions
(S)-N-(2-Bromobenzyl)piperidin-3-amine dihydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the benzyl group can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, to form new derivatives.
Oxidation Reactions: The compound can undergo oxidation reactions, leading to the formation of N-oxides or other oxidized products.
Reduction Reactions: Reduction of the compound can yield dehalogenated products or reduced amine derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetonitrile are employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran are used.
Major Products Formed
Substitution: Formation of new benzyl derivatives with different functional groups.
Oxidation: Formation of N-oxides or other oxidized products.
Reduction: Formation of dehalogenated or reduced amine derivatives.
Aplicaciones Científicas De Investigación
(S)-N-(2-Bromobenzyl)piperidin-3-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new chemical entities.
Biology: The compound is employed in the study of biological pathways and mechanisms, particularly those involving piperidine derivatives.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic applications, such as analgesics, antipsychotics, and antidepressants.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of (S)-N-(2-Bromobenzyl)piperidin-3-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The bromobenzyl group enhances the compound’s binding affinity to certain receptors or enzymes, leading to modulation of their activity. The piperidine ring structure allows for interactions with neurotransmitter systems, potentially affecting signal transduction and cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
- (S)-N-(2-Chlorobenzyl)piperidin-3-amine dihydrochloride
- (S)-N-(2-Fluorobenzyl)piperidin-3-amine dihydrochloride
- (S)-N-(2-Methylbenzyl)piperidin-3-amine dihydrochloride
Uniqueness
(S)-N-(2-Bromobenzyl)piperidin-3-amine dihydrochloride is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its chloro, fluoro, and methyl analogs. The bromine atom’s size and electronegativity influence the compound’s interactions with molecular targets, making it a valuable tool in research and development.
Propiedades
Fórmula molecular |
C12H19BrCl2N2 |
|---|---|
Peso molecular |
342.10 g/mol |
Nombre IUPAC |
N-[(2-bromophenyl)methyl]piperidin-3-amine;dihydrochloride |
InChI |
InChI=1S/C12H17BrN2.2ClH/c13-12-6-2-1-4-10(12)8-15-11-5-3-7-14-9-11;;/h1-2,4,6,11,14-15H,3,5,7-9H2;2*1H |
Clave InChI |
WJUFNJYETGCLLJ-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CNC1)NCC2=CC=CC=C2Br.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



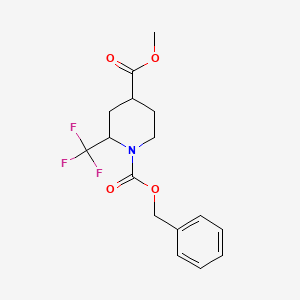
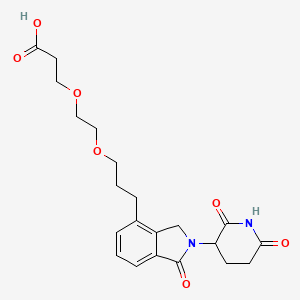
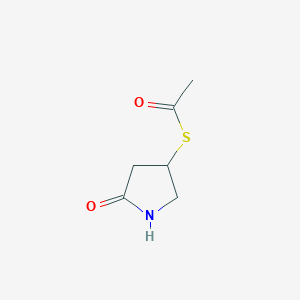

![N-[amino(phenyl)methylidene]-2-chloroacetamide](/img/structure/B14775367.png)
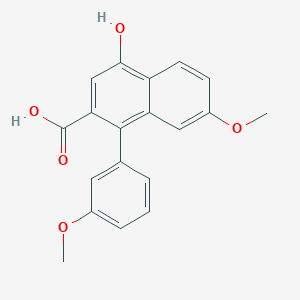
![Tert-butyl 4-[[2-aminopropanoyl(methyl)amino]methyl]piperidine-1-carboxylate](/img/structure/B14775377.png)
![N-[(5-bromopyridin-3-yl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14775388.png)

